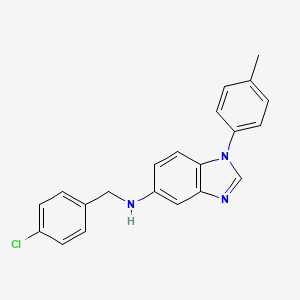
N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 4-methylphenylamine to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the benzodiazole ring can be substituted with various functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE
- N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE
- N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1,3-BENZODIAZOL-5-AMINE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18ClN3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C21H18ClN3/c1-15-2-9-19(10-3-15)25-14-24-20-12-18(8-11-21(20)25)23-13-16-4-6-17(22)7-5-16/h2-12,14,23H,13H2,1H3 |
InChI Key |
GLNSAOTWGWQURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















